![molecular formula C19H22O9 B1665252 Aloesin CAS No. 30861-27-9](/img/structure/B1665252.png)
Aloesin
Overview
Description
Aloesin is a member of chromones . It is a natural product found in Aloe ferox, Aloe africana, and other organisms . This compound is primarily used in cosmetic products due to its bioactive properties .
Synthesis Analysis
A process for preparing alkylated aloesine in a C-7 hydroxyl group involves reacting an this compound group with an alkyl containing leaving group in the presence of a base .
Molecular Structure Analysis
This compound has a molecular formula of C19H22O9 . Its IUPAC name is 7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .
Chemical Reactions Analysis
The extraction of this compound from Aloe vera rind has been optimized using the response surface methodology . The variables time, temperature, solvent composition, and solid/liquid ratio were investigated .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 394 g/mol . Its melting point is 142-144°C .
Scientific Research Applications
Anti-Cancer Properties
Aloesin demonstrates significant potential in cancer treatment. For example, this compound suppresses cell growth and metastasis in ovarian cancer SKOV3 cells through the inhibition of the MAPK signaling pathway. It inhibits cell viability, arrests the cell cycle, and induces apoptosis, showing promise as a therapeutic drug for ovarian cancer (Zhang et al., 2017). Additionally, this compound derivatives from Aloe vera have been shown to exert antitumor properties, modulating antioxidant enzymes' activity and potentially aiding in cancer treatment (El-Shemy et al., 2010).
Skin Healing and Pigmentation
This compound significantly influences skin health, particularly in wound healing and pigmentation regulation. It has been found to accelerate skin wound healing by modulating MAPK/Rho and Smad signaling pathways both in vitro and in vivo, indicating therapeutic potential for treating cutaneous wounds (Wahedi et al., 2017). This compound also acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin production, suggesting its use as a pigmentation-altering agent for cosmetic or therapeutic applications (Jones et al., 2002).
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory effects. In a rat colitis model, dietary aloin, this compound, or aloe-gel demonstrated significant amelioration of intestinal inflammatory responses, with this compound being the most potent inhibitor. This suggests its potential application in alleviating symptoms of inflammatory conditions like ulcerative colitis (Park et al., 2011).
Antioxidant Properties
This compound and its derivatives are known for their antioxidant properties. They have been observed to exhibit lipid peroxidation inhibition, DPPH radical, and superoxide anion scavenging activities, which may contribute to their wound healing effects (Yagi et al., 2002).
Cell Growth and Wound Healing
This compound promotes cell growth and has implications for tissue regeneration. It stimulates the proliferation of cultured human hepatoma SK-HEP-1 cells, indicating its potential in tissue regeneration and wound healing processes (Lee et al., 1997).
Safety and Toxicity Evaluation
Studies on this compound's safety and toxicity have shown it to be non-genotoxic in various in vitro and in vivo assays. This indicates itspotential for safe use in various therapeutic applications, such as in functional food ingredients or cosmetics (Lynch et al., 2011).
Mechanism of Action
Target of Action
Aloesin, a chromone derivative isolated from the Aloe vera plant, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
This compound’s mechanism of action involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, leading to potential applications in skin lightening and the treatment of hyperpigmentation disorders .
Biochemical Pathways
This compound has been shown to promote wound healing by increasing cell migration via the phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These proteins play a key role in cell signaling pathways that regulate cell movement and proliferation, contributing to the healing process .
Result of Action
At the molecular and cellular level, this compound’s inhibition of tyrosinase leads to a decrease in melanin production, which can result in lighter skin pigmentation . In addition, this compound’s promotion of cell migration and proliferation can accelerate the wound healing process .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, Aloe vera gel, which contains this compound, has been shown to provide a barrier against moisture and gas exchange, conserving the firmness, color, and flavor of fruits and vegetables . This suggests that this compound might also exhibit stability and efficacy under a range of environmental conditions.
Safety and Hazards
Aloesin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Aloesin has shown significant potential in the prevention and treatment of gingivitis and periodontitis by reducing gingival index, plaque index, and probing depth and by increasing bone fill and regeneration . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of this compound and its main compounds, particularly on bone protection, cancer, and diabetes .
properties
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184877 | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30861-27-9 | |
Record name | Aloesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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